molecular formula C14H22N4O2 B6753279 (2-Ethoxycyclopropyl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone

(2-Ethoxycyclopropyl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone

Cat. No.: B6753279
M. Wt: 278.35 g/mol
InChI Key: UTANGGMIBGWSDO-UHFFFAOYSA-N
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Description

(2-Ethoxycyclopropyl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone is a compound that features a cyclopropyl ring, an ethoxy group, a triazole ring, and a piperidine ring

Properties

IUPAC Name

(2-ethoxycyclopropyl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-2-20-13-6-12(13)14(19)17-5-3-4-11(7-17)8-18-10-15-9-16-18/h9-13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTANGGMIBGWSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC1C(=O)N2CCCC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxycyclopropyl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the cyclopropyl and triazole intermediates. The cyclopropyl ring can be synthesized through cyclopropanation reactions, while the triazole ring is often formed via azide-alkyne cycloaddition reactions. The final step involves coupling the triazole and cyclopropyl intermediates with the piperidine ring under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxycyclopropyl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

(2-Ethoxycyclopropyl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including enzyme inhibition and receptor modulation.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Ethoxycyclopropyl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to inhibit certain enzymes by binding to their active sites, while the piperidine ring can modulate receptor activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethoxycyclopropyl)-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone is unique due to its combination of a cyclopropyl ring, an ethoxy group, a triazole ring, and a piperidine ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

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